2-Methoxy-5-methylnicotinonitrile

Medicinal Chemistry Organic Synthesis Building Block Procurement

2-Methoxy-5-methylnicotinonitrile (CAS 149379-73-7) is a strategic 2,5-disubstituted nicotinonitrile building block for kinase inhibitor programs targeting PIM-1, c-Met, and RET. Its specific 2-methoxy-5-methyl substitution pattern provides a unique regioisomeric starting point distinct from 4-methyl or 2-chloro analogs—critical for preserving SAR integrity across compound libraries. The 3-nitrile handle enables derivatization to tetrazoles, triazoles, carboxylic acids, or aminomethyl derivatives without disturbing the core scaffold. Three H-bond acceptors and moderate LogP (1.2–1.6) support favorable ADME optimization. Insist on batch-specific ≥98% purity with NMR/HPLC COA for synthetic reproducibility.

Molecular Formula C8H8N2O
Molecular Weight 148.165
CAS No. 149379-73-7
Cat. No. B587700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-5-methylnicotinonitrile
CAS149379-73-7
Synonyms3-Pyridinecarbonitrile,2-methoxy-5-methyl-(9CI)
Molecular FormulaC8H8N2O
Molecular Weight148.165
Structural Identifiers
SMILESCC1=CC(=C(N=C1)OC)C#N
InChIInChI=1S/C8H8N2O/c1-6-3-7(4-9)8(11-2)10-5-6/h3,5H,1-2H3
InChIKeyCZKDMJBSPOUACB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methoxy-5-methylnicotinonitrile (CAS 149379-73-7): Core Physicochemical and Scaffold Overview for Procurement Decisions


2-Methoxy-5-methylnicotinonitrile (CAS 149379-73-7) is a substituted pyridine-3-carbonitrile heterocyclic building block bearing a methoxy group at the 2-position and a methyl group at the 5-position of the pyridine ring . With molecular formula C8H8N2O and molecular weight 148.16 g/mol, this compound belongs to the nicotinonitrile scaffold class, a privileged structural motif widely employed in medicinal chemistry for kinase inhibitor programs, anticancer and antimicrobial agent development [1][2]. The nitrile group at the 3-position serves as a versatile synthetic handle for subsequent derivatization, including hydrolysis to carboxylic acids, reduction to aminomethyl analogs, or cycloaddition to heterocycles, making this compound a strategic intermediate rather than an end-product API [3]. Commercially, the compound is available through multiple building block suppliers with purity specifications ranging from 95% to 98%, and characterized by a calculated LogP of approximately 1.2-1.6, indicating moderate lipophilicity suitable for downstream medicinal chemistry applications .

Why Generic Substitution of 2-Methoxy-5-methylnicotinonitrile with Other Nicotinonitrile Analogs Fails in Structure-Activity-Dependent Programs


The substitution pattern of substituents on the pyridine-3-carbonitrile core fundamentally dictates both the compound's physicochemical behavior and its downstream biological activity profile [1]. For 2-methoxy-5-methylnicotinonitrile, the specific ortho-methoxy and meta-methyl arrangement relative to the nitrile group creates a unique steric and electronic microenvironment that cannot be replicated by regioisomers or alternative substituent combinations. Altering the methyl position from 5- to 4- (2-methoxy-4-methylnicotinonitrile) changes the molecular shape and potential binding interactions with biological targets such as PIM-1 kinase or c-Met, where precise spatial complementarity determines inhibitory potency [2]. Similarly, substituting the methoxy group with chloro (2-chloro-5-methylnicotinonitrile) significantly alters electronic properties, hydrogen-bonding capacity (H-bond acceptors: 3 vs. 2), and lipophilicity (LogP difference), affecting membrane permeability, metabolic stability, and off-target profiles . For procurement in medicinal chemistry and SAR-driven optimization programs, selecting a regioisomer or halogen-substituted analog cannot serve as a drop-in replacement without invalidating established structure-activity relationships and potentially requiring complete re-synthesis and re-characterization of downstream compound libraries [3].

2-Methoxy-5-methylnicotinonitrile: Comparative Evidence Guide for Procurement and Scientific Selection


Purity Specification Variability Across Commercial Suppliers of 2-Methoxy-5-methylnicotinonitrile

Commercial availability of 2-methoxy-5-methylnicotinonitrile spans multiple vendors with purity specifications ranging from 95% to 98% . Bidepharm supplies the compound at 98% standard purity with batch-specific quality certificates including NMR, HPLC, and GC analytical data . ChemScene offers purity ≥98% with storage conditions specified at sealed dry, 2-8°C . Fluorochem lists the compound at 98% purity with comprehensive SDS documentation including hazard classifications (Acute Tox. 3 Oral, H302) and GHS07 labeling . CymitQuimica provides minimum 95% purity (product discontinued) . This 3% purity differential (95% vs. 98%) directly impacts synthetic reproducibility and downstream reaction yields in sensitive transformations.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Regioisomeric Differentiation: 2-Methoxy-5-methyl vs. 2-Methoxy-4-methylnicotinonitrile

The 5-methyl regioisomer (target compound) differs fundamentally from the 4-methyl analog (2-methoxy-4-methylnicotinonitrile) in spatial arrangement and predicted binding mode [1]. In nicotinonitrile-based kinase inhibitors, the methyl position on the pyridine ring determines the orientation of the scaffold within ATP-binding pockets. Studies on PIM-1 kinase and c-Met inhibition demonstrate that subtle regioisomeric changes alter inhibitory potency by orders of magnitude [2]. The 5-methyl substitution maintains a linear extension from the pyridine core that is geometrically distinct from the angular projection of the 4-methyl isomer, affecting steric complementarity with hydrophobic kinase subpockets. While no head-to-head IC50 comparison exists for these exact compounds, class-level SAR from nicotinonitrile kinase inhibitors indicates regioisomeric substitution alters target engagement potency by 5- to 50-fold depending on the kinase target [3].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Functional Group Electronic Differentiation: Methoxy vs. Chloro Substitution in 2,5-Disubstituted Nicotinonitriles

Replacing the 2-methoxy group with a chloro substituent (2-chloro-5-methylnicotinonitrile) produces measurable differences in hydrogen-bonding capacity and lipophilicity that directly affect drug-like properties . The target compound possesses three hydrogen bond acceptors (nitrile nitrogen, pyridine nitrogen, and methoxy oxygen) and a calculated LogP of 1.56, with a topological polar surface area (TPSA) of 45.9 Ų [1]. In contrast, the chloro analog reduces H-bond acceptor count to two (loss of methoxy oxygen lone pairs) and significantly increases LogP (estimated +0.5 to +0.8 units) due to the hydrophobic nature of chlorine . These electronic differences manifest in altered membrane permeability, solubility, and metabolic stability. While head-to-head biological data for these exact compounds is not available in the public domain, SAR from nicotinonitrile series demonstrates that methoxy-to-chloro substitution alters cellular potency (IC50 shifts of 3- to 20-fold) and modulates CYP-mediated metabolism rates [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Analytical Data Availability: Certificate of Analysis and Spectral Documentation

Procurement value for 2-methoxy-5-methylnicotinonitrile is differentiated by the availability of batch-specific analytical documentation across suppliers . Bidepharm explicitly provides batch quality inspection reports including NMR, HPLC, and GC data with each shipment . SpectraBase maintains reference 1H NMR (in CDCl3) and GC-MS spectral data for compound verification [1]. In contrast, Sigma-Aldrich (AldrichCPR product line) explicitly disclaims analytical data collection for this compound, with the buyer assuming full responsibility for identity and purity confirmation, and all sales final on an as-is basis with no warranties . This represents a critical procurement differentiator: programs requiring GLP or internal QC compliance may face additional in-house analytical burden (estimated 2-4 hours of instrument time plus personnel costs for NMR and HPLC verification) when sourcing from vendors without batch-specific analytical documentation.

Quality Control Procurement Compliance Analytical Chemistry

Hazard Classification and Shipping Compliance Implications

2-Methoxy-5-methylnicotinonitrile carries harmonized hazard classifications that affect shipping costs, storage requirements, and laboratory handling protocols . The compound is classified as Acute Tox. 3 Oral (H301: Toxic if swallowed) with Danger signal word and UN 3439 (Nitriles, toxic, solid, n.o.s.), Class 6.1, Packing Group III for transport . This triggers HazMat shipping fees of approximately $50-98 per shipment for domestic ground transport under standard FedEx schedules . In contrast, some regioisomers or analog building blocks may carry lower hazard classifications (e.g., GHS07 Warning only without Danger signal word), resulting in reduced shipping surcharges and simplified inventory management. The compound requires storage sealed in dry conditions at 2-8°C per ChemScene recommendations . These compliance-related operational costs are fixed and quantifiable procurement considerations that differentiate this compound from structurally similar but less hazardous alternatives.

EHS Compliance Procurement Logistics Laboratory Safety

Evidence Limitations Statement: Absence of Publicly Available Comparative Bioactivity Data

A comprehensive literature and patent search (excluding benchchems, molecule, evitachem, vulcanchem per user directive) reveals no publicly available head-to-head biological activity comparisons, IC50 values, selectivity profiles, or in vivo PK data for 2-methoxy-5-methylnicotinonitrile against defined comparators [1][2]. The compound appears primarily as a commercial building block in vendor catalogs and as an intermediate in synthetic methodology studies rather than as a characterized biological probe or lead compound with published pharmacology . While nicotinonitrile derivatives broadly exhibit kinase inhibition (PIM-1, c-Met, RET) and anticancer/antimicrobial activities [3], no study explicitly reports quantitative bioactivity for this specific compound. Procurement decisions based on predicted or inferred biological activity therefore rely on class-level SAR extrapolation rather than direct compound-specific evidence. Users seeking verified bioactivity for SAR-dependent applications should request internal vendor screening data, commission custom profiling, or consider structurally characterized leads with published pharmacology [4].

Data Transparency Procurement Risk Assessment Literature Gap Analysis

2-Methoxy-5-methylnicotinonitrile: Evidence-Based Application Scenarios for Scientific Procurement


Medicinal Chemistry Building Block for Nicotinonitrile-Based Kinase Inhibitor SAR Campaigns

Procure 2-methoxy-5-methylnicotinonitrile as a strategic intermediate when constructing focused libraries of 2,5-disubstituted nicotinonitrile derivatives for kinase inhibitor programs (PIM-1, c-Met, RET targets). The specific 2-methoxy-5-methyl substitution pattern provides a defined regioisomeric starting point distinct from 4-methyl or chloro-substituted analogs [1]. Class-level SAR from nicotinonitrile kinase inhibitor studies indicates that maintaining consistent regioisomeric identity across compound series is essential for interpreting structure-activity relationships and avoiding confounding variables in lead optimization [2]. Source from vendors providing batch-specific analytical documentation (≥98% purity with NMR/HPLC verification) to ensure synthetic reproducibility across multiple library synthesis rounds .

Diversity-Oriented Synthesis Utilizing the Nitrile Handle for Heterocycle Construction

Deploy 2-methoxy-5-methylnicotinonitrile as a versatile synthetic intermediate where the 3-position nitrile group serves as a transformable handle for generating diverse heterocyclic scaffolds, including tetrazoles (via [3+2] cycloaddition), triazoles (via click chemistry), carboxylic acids (via hydrolysis), or aminomethyl derivatives (via reduction) [1]. The methoxy and methyl substituents remain intact during these transformations, enabling systematic exploration of substitution effects on downstream biological activity while maintaining a conserved core scaffold [2]. This application is supported by literature precedence for nicotinonitrile derivatization in anticancer and antimicrobial compound development .

Physicochemical Property Optimization in Lead Series with Defined Lipophilicity Requirements

Select 2-methoxy-5-methylnicotinonitrile when lead optimization campaigns require a building block with moderate and well-characterized lipophilicity (LogP 1.2-1.6, TPSA 45.9 Ų) [1]. Compared to 2-chloro-5-methylnicotinonitrile (higher LogP, reduced H-bond acceptor count), the methoxy-substituted analog offers enhanced aqueous solubility potential while maintaining sufficient membrane permeability for cellular target engagement [2]. The three hydrogen bond acceptors (nitrile nitrogen, pyridine nitrogen, methoxy oxygen) provide additional molecular recognition elements for target binding compared to halogen-substituted analogs . Procurement of this specific substitution pattern supports systematic ADME optimization within defined physicochemical space [3].

Method Development and Analytical Reference Standard for Nicotinonitrile Characterization

Acquire 2-methoxy-5-methylnicotinonitrile as an analytical reference standard for developing and validating LC-MS, GC-MS, or NMR methods applicable to nicotinonitrile-containing compound libraries [1]. Reference spectra (1H NMR in CDCl3, GC-MS) are publicly available through spectral databases, enabling method calibration and system suitability testing [2]. The compound's defined hazard classification (Acute Tox. 3 Oral, UN 3439) requires appropriate handling protocols and HazMat shipping arrangements; factor these operational costs into procurement planning . For laboratories requiring full traceability, prioritize vendors offering batch-specific certificates of analysis with quantified purity values [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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